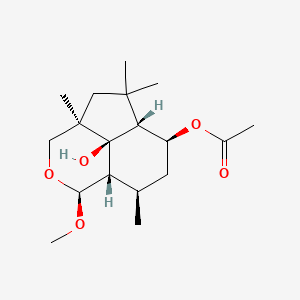

O-Methyldihydrobotrydial

Descripción

O-Methyldihydrobotrydial is a sesquiterpenoid compound first isolated in 1988 from the phytopathogenic fungus Botrytis squamosa . Its structure (C₁₇H₂₆O₄) features a bicyclic skeleton with a methyl group substitution at the oxygen atom, distinguishing it from its parent compound, dihydrobotrydial . Initial studies highlighted its role as a phytotoxic metabolite, contributing to plant necrosis during fungal infection . Notably, O-Methyldihydrobotrydial has also been identified in marine fungi, where it exhibits moderate antibacterial activity (designated as "B+" in bioactivity screens) .

Key structural attributes include:

Propiedades

IUPAC Name |

[(1R,4R,7S,8S,9R,11S,12S)-12-hydroxy-7-methoxy-2,2,4,9-tetramethyl-6-oxatricyclo[6.3.1.04,12]dodecan-11-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O5/c1-10-7-12(23-11(2)19)14-16(3,4)8-17(5)9-22-15(21-6)13(10)18(14,17)20/h10,12-15,20H,7-9H2,1-6H3/t10-,12+,13-,14+,15+,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKKDCDTJWXIKK-ZBLLOSQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC3(C2(C1C(OC3)OC)O)C)(C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@@]3([C@H]1[C@H](OC[C@]3(CC2(C)C)C)OC)O)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: O-Methyldihydrobotrydial is typically isolated from the culture filtrate of Botrytis squamosa. The fungus is cultured in an onion extract medium at 24°C for 21 days. The culture filtrate is then adsorbed on active charcoal at pH 2.0 with hydrochloric acid and subsequently eluted with acetone. After evaporating the solvent, the residual brown syrup is purified by silica gel chromatography, eluting with benzene. The eluate is then recrystallized from n-hexane to yield O-Methyldihydrobotrydial .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for O-Methyldihydrobotrydial. The compound is primarily obtained through laboratory-scale isolation from fungal cultures.

Análisis De Reacciones Químicas

Types of Reactions: O-Methyldihydrobotrydial undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize O-Methyldihydrobotrydial.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

O-Methyldihydrobotrydial has several scientific research applications:

Chemistry: It is used as a model compound for studying the chemical behavior of similar metabolites.

Biology: The compound is studied for its role as a plant growth regulator and its effects on plant physiology.

Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

Mecanismo De Acción

The mechanism of action of O-Methyldihydrobotrydial involves its interaction with specific molecular targets in plants. It acts as a plant growth regulator by influencing various physiological processes. The exact molecular pathways and targets are still under investigation, but it is believed to interact with plant hormones and signaling pathways to exert its effects .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of O-Methyldihydrobotrydial and Analogues

Structural and Functional Differentiation

O-Methyldihydrobotrydial vs. Deacetyl-O-methyldihydrobotrydialone :

- The deacetylated derivative lacks the acetyl group at C-12, resulting in diminished phytotoxicity compared to O-Methyldihydrobotrydial. This highlights the importance of acetylation in bioactivity .

- Both compounds are produced by B. squamosa, suggesting a shared biosynthetic pathway with divergent post-modifications .

O-Methyldihydrobotrydial vs. 9α-Hydroxydihydrodesoxybostrycin: While both exhibit antibacterial properties, 9α-Hydroxydihydrodesoxybostrycin’s anthraquinone backbone enables DNA intercalation, unlike O-Methyldihydrobotrydial’s terpenoid-mediated membrane disruption . O-Methyldihydrobotrydial’s "B+" activity rating surpasses the "B" of 9α-Hydroxydihydrodesoxybostrycin, indicating stronger efficacy .

O-Methyldihydrobotrydial vs. 8-O-4-Dehydrodiferulic Acid: The phenolic dimer 8-O-4-Dehydrodiferulic Acid shows weaker antibacterial activity ("B−"), likely due to its polar structure limiting membrane penetration . In contrast, O-Methyldihydrobotrydial’s lipophilic terpenoid skeleton enhances bioavailability in hydrophobic environments .

O-Methyldihydrobotrydial vs. BSF-A :

- BSF-A, a lactone from B. squamosa, functions as a plant growth regulator rather than a toxin, illustrating the metabolic versatility of this fungus .

Mechanistic Insights

- Phytotoxicity : O-Methyldihydrobotrydial disrupts plant cell membranes via reactive oxygen species (ROS) generation, a mechanism absent in its deacetylated derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.